
Suc-Ala-Ala-Ala-AMC
Descripción general
Descripción
Suc-Ala-Ala-Ala-AMC is a fluorogenic substrate that is used in biochemical assays to study protease activity. While the provided papers do not directly discuss Suc-Ala-Ala-Ala-AMC, they do provide insight into related compounds and the general field of protease activity and supramolecular chemistry, which can be relevant to understanding the context in which Suc-Ala-Ala-Ala-AMC might be used.
Synthesis Analysis
The synthesis of compounds like Suc-Ala-Ala-Ala-AMC typically involves the coupling of amino acid residues to a fluorogenic moiety such as 7-amido-4-methylcoumarin (AMC). The paper on supramolecular coordination complexes (SCCs) discusses the synthesis of large chemical entities from smaller precursor building blocks, which is a process that could be conceptually similar to the synthesis of peptide substrates like Suc-Ala-Ala-Ala-AMC .
Molecular Structure Analysis
The molecular structure of Suc-Ala-Ala-Ala-AMC would consist of a succinyl group (Suc) linked to a tripeptide composed of alanine residues (Ala-Ala-Ala), followed by the AMC group. This structure is designed to be recognized and cleaved by specific proteases. The paper on SCCs highlights the importance of well-defined molecular structures for their function, which is also true for substrates like Suc-Ala-Ala-Ala-AMC in their role as protease targets .
Chemical Reactions Analysis
Suc-Ala-Ala-Ala-AMC is designed to undergo a specific chemical reaction: hydrolysis by proteases. The first paper provides an example of a related substrate, Suc-LLVY-AMC, which is hydrolyzed by the enzyme PepN in Escherichia coli . This reaction releases the AMC moiety, resulting in fluorescence that can be measured. The study of such reactions is crucial for understanding enzyme specificity and activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of Suc-Ala-Ala-Ala-AMC would include its solubility, stability, and fluorescence characteristics. These properties are important for its use in assays to measure protease activity. The paper on SCCs does not directly address these properties but does emphasize the importance of characterizing the properties of supramolecular structures for their practical applications .
Aplicaciones Científicas De Investigación
Zinc Metalloendopeptidase in Canine Pancreas Suc-Ala-Ala-Ala-AMC has been utilized to study zinc metalloendopeptidase in dog pancreas. This enzyme, which hydrolyzes fluorogenic peptide substrates including Suc-Ala-Ala-Ala-AMC, plays a role in peptide breakdown. The study found that this enzyme's activity was inhibited by specific inhibitors of thermolysin, indicating its classification as a zinc metallopeptidase (Mumford et al., 1980).
PepN Enzyme in Escherichia coli Research using Suc-Ala-Ala-Ala-AMC has contributed to the understanding of the PepN enzyme in Escherichia coli. This enzyme, initially characterized as an alanine aminopeptidase, is responsible for the hydrolysis of various substrates, including Suc-Ala-Ala-Ala-AMC. This enzyme's activity suggests functional similarities with downstream processing enzymes in Archaea and Eukarya (Chandu, Kumar, & Nandi, 2003).
Protease Activities in Rat Peritoneal Exudate Suc-Ala-Ala-Ala-AMC has been used to measure protease activities in rat peritoneal exudate. This study provided insights into the intracellular activation and secretion of proteolytic enzymes, which are essential in acute and chronic inflammatory reactions. The enzyme-specific substrates, including Suc-Ala-Ala-Ala-AMC, facilitated the tracking of various proteolytic enzyme activities (Pásztor et al., 1991).
Serine Proteinase Activity in Insect Hemolymph Suc-Ala-Ala-Ala-AMC was instrumental in the discovery of serine proteinase activity in the hemolymph of desert locusts. The study found that apolipophorin III in the locust's hemolymph, traditionally known as a lipid transport protein, exhibits proteolytic activity when interacting with substrates like Suc-Ala-Ala-Ala-AMC (Malik, Amir, & Venekei, 2012).
Metabolic Compartmentation in Barley Endosperm In barley, Suc-Ala-Ala-Ala-AMC was used as a marker in noninvasive imaging and metabolic modeling studies to reveal metabolic compartmentation in the endosperm. This research demonstrated distinct metabolic compartments and their roles in the grain's carbon and energy economy (Rolletschek et al., 2011).
Elastase Activity Detection through Microdialysis Sampling Suc-Ala-Ala-Ala-AMC served as a critical component in developing a microdialysis sampling method for detecting in vitro presence of porcine elastase. This method allowed for the study of localized enzyme activity and enhanced understanding of enzyme dynamics (Steuerwald et al., 2006)
Proteasome Activity in Rat Liver Research involving Suc-Ala-Ala-Ala-AMC has also been crucial in studying proteasomes in rat liver. This work compared the kinetic properties of 20 and 26 S proteasomes and explored the differences in their interaction with various substrates, including Suc-Ala-Ala-Ala-AMC. Such studies help in understanding the complex enzymatic processes within the cell (Reidlinger et al., 1997).
Chemical Patterning of Peptide Surfaces Suc-Ala-Ala-Ala-AMC was key in demonstrating the use of immobilized enzymes for chemical modification and patterning of chemisorbed peptide films on solid substrates. This has implications for biotechnological applications, including the development of novel materials and sensors (Turner, Testoff, & Gaber, 1997).
Enzyme Specificity in Protease Conversion The study of converting rat trypsin II to a protease with chymotrypsin-like substrate specificity involved the use of Suc-Ala-Ala-Ala-AMC. Understanding these conversions contributes to the broader knowledge of enzyme specificity and functionality (Hedstrom et al., 1994).
Mecanismo De Acción
Target of Action
Suc-Ala-Ala-Ala-AMC is a peptide substrate primarily targeted by the enzyme elastase . Elastase is a type of enzyme known as a protease, which breaks down proteins into smaller peptides or amino acids. This enzyme plays a crucial role in various biological processes, including digestion, immune response, and tissue remodeling.
Mode of Action
The compound interacts with its target, elastase, through a process known as enzymatic hydrolysis . In this process, the elastase enzyme cleaves the peptide bonds in the Suc-Ala-Ala-Ala-AMC substrate, resulting in the release of a fluorescent product, 7-amino-4-methylcoumarin (AMC) . This fluorescence can be measured and is directly proportional to the activity of the elastase enzyme.
Biochemical Pathways
The primary biochemical pathway affected by Suc-Ala-Ala-Ala-AMC is the proteolytic pathway involving elastase. When Suc-Ala-Ala-Ala-AMC is cleaved by elastase, it results in the breakdown of the substrate and the release of AMC . This process can influence various downstream effects, particularly those related to the functions of elastase, such as inflammation and tissue remodeling.
Result of Action
The primary result of Suc-Ala-Ala-Ala-AMC’s action is the generation of a fluorescent signal that corresponds to elastase activity . This allows researchers to quantify the activity of elastase in a sample, providing valuable information about biological processes involving this enzyme.
Action Environment
The action of Suc-Ala-Ala-Ala-AMC can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the elastase enzyme and, consequently, the rate of Suc-Ala-Ala-Ala-AMC cleavage . Additionally, the presence of other molecules that can interact with elastase or Suc-Ala-Ala-Ala-AMC may also influence the compound’s action, efficacy, and stability.
Safety and Hazards
The safety data sheet for Suc-Ala-Ala-Ala-AMC suggests that it should be handled to prevent the formation of dust . In case of accidental ingestion or contact with skin or eyes, medical attention should be sought immediately . It is recommended for research and development use only and not for medicinal or household use .
Propiedades
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O8/c1-11-9-20(31)35-17-10-15(5-6-16(11)17)27-23(34)14(4)26-22(33)13(3)25-21(32)12(2)24-18(28)7-8-19(29)30/h5-6,9-10,12-14H,7-8H2,1-4H3,(H,24,28)(H,25,32)(H,26,33)(H,27,34)(H,29,30)/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGINVQXSROGJA-IHRRRGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Ala-Ala-AMC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Suc-Ala-Ala-Ala-AMC in protease research?
A: Suc-Ala-Ala-Ala-AMC (N-Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin) serves as a valuable tool for studying proteases, specifically elastase and elastase-like enzymes. [, ] This fluorogenic peptide substrate is cleaved by these enzymes between the alanine residues and the AMC moiety. Upon cleavage, the AMC molecule is released, resulting in increased fluorescence, which allows for sensitive and quantitative measurement of enzyme activity. [, ]
Q2: What is the impact of protease inhibitors on cold-induced apoptosis in the context of Suc-Ala-Ala-Ala-AMC?
A: Research suggests a potential link between protease inhibition and cold-induced apoptosis. Studies using 3,4-dichloroisocoumarin (DCI), a serine (and cysteine) protease inhibitor, showed significant protection against cold-induced injury in rat liver endothelial cells. [] While DCI effectively inhibited the Suc-Leu-Leu-Val-Tyr-AMC cleaving activity attributed to the proteasome, its impact on the Suc-Ala-Ala-Ala-AMC cleaving activity remains to be fully elucidated. [] This finding highlights the complexity of protease involvement in apoptosis and the need for further research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





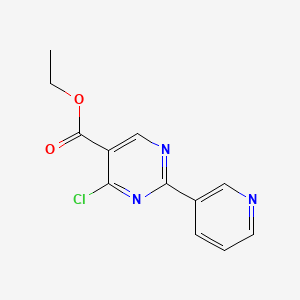

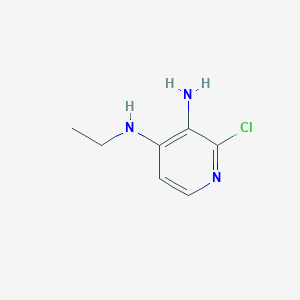
![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)
![3-Pyrrolidinol, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1326442.png)
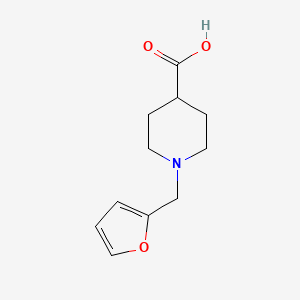

![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)
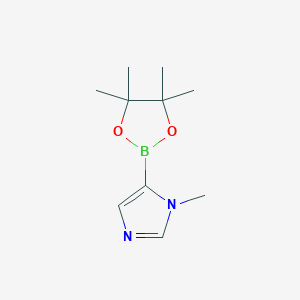
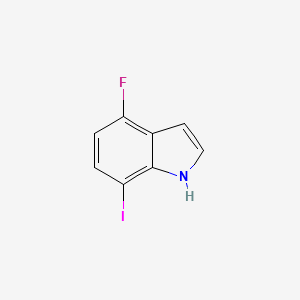
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)
